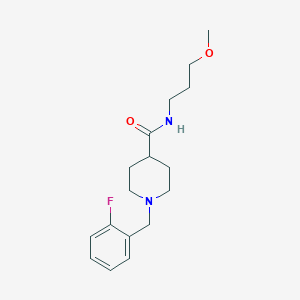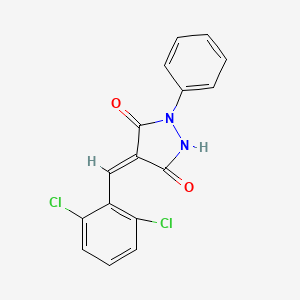
4-(4-butylbenzoyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butylbenzoyl)-2,6-dimethylmorpholine (BBM) is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and inexpensive reagents, making it a cost-effective option for research purposes. However, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine also has some limitations, including its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine. One potential direction is the synthesis of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine derivatives with improved solubility and stability. Another direction is the investigation of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine can be used as a building block for the synthesis of complex organic molecules with potential applications in material science and nanotechnology.
Métodos De Síntesis
4-(4-butylbenzoyl)-2,6-dimethylmorpholine can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the Vilsmeier-Haack reaction. The most common method involves the Friedel-Crafts acylation reaction, which uses butylbenzene and 2,6-dimethylmorpholine as starting materials, and acetyl chloride as a reagent. The reaction takes place under acidic conditions and yields 4-(4-butylbenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
(4-butylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-5-6-15-7-9-16(10-8-15)17(19)18-11-13(2)20-14(3)12-18/h7-10,13-14H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKFPRHKYZMGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)

![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)
![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)
![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)